molecular formula C27H35N5O7S B1676343 MET-enkephalin CAS No. 58569-55-4

MET-enkephalin

Cat. No.: B1676343
CAS No.: 58569-55-4
M. Wt: 573.7 g/mol
InChI Key: YFGBQHOOROIVKG-UHFFFAOYSA-N
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Description

Metenkefalin, also known as methionine enkephalin, is a naturally occurring endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Metenkefalin is a pentapeptide with the amino acid sequence tyrosine-glycine-glycine-phenylalanine-methionine. It plays a crucial role in regulating pain sensation (nociception) in the body by binding to opioid receptors .

Mechanism of Action

Target of Action

MET-enkephalin, also known as H-Tyr-Gly-Gly-Phe-Met-OH, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed in the body and play a crucial role in pain perception and other physiological functions .

Mode of Action

This compound acts as an agonist of the µ and δ opioid receptors . It binds to these receptors and triggers a series of biochemical reactions. At low doses, this compound causes immunostimulation, while at higher doses, it can lead to immunosuppression . Additionally, this compound can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For instance, it can influence the cell replication cycle by upregulating p16 and p21 cyclin-dependent kinases, which stall the progression from the G0/G1 phase to the S phase . The exact mechanisms and pathways affected by this compound are still under investigation.

Pharmacokinetics

This compound has low bioavailability and is rapidly metabolized, resulting in a very short half-life . It reaches a maximum concentration (C max) of 1266.14pg/mL, with a time to reach maximum concentration (T max) of 0.16h, and an area under the curve (AUC) of 360.64pg*h/mL . These properties significantly impact the bioavailability of this compound.

Result of Action

The binding of this compound to the µ and δ opioid receptors results in various molecular and cellular effects. These include analgesia and antidepressant-like effects . Furthermore, this compound has been shown to reduce chromosomal aberrations in patients with multiple sclerosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its distribution in the body, which includes the adrenal medulla, central nervous system, and periphery, can affect its action

Biochemical Analysis

Biochemical Properties

MET-enkephalin is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) .

This compound interacts with δ-opioid receptors and, to a lesser extent, μ-opioid receptors. These interactions result in opioid effects such as analgesia and antidepressant-like effects . This compound also interacts with the opioid growth factor receptor (OGFr), which is involved in cell proliferation and tissue organization .

Cellular Effects

This compound influences various types of cells and cellular processes. It acts as a neurotransmitter and neuromodulator throughout the nervous system and various end-organ targets . This compound has been shown to play a role in cell proliferation and tissue organization during development. It upregulates p16 and p21 cyclin-dependent kinases, which stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Molecular Mechanism

The mechanism of action of this compound involves binding to δ-opioid receptors and μ-opioid receptors. Upon binding, this compound activates these receptors, leading to analgesic effects and inhibition of neuropathic pain . This compound also binds to the opioid growth factor receptor (OGFr), enhancing tissue growth and regeneration . The binding interactions with these receptors result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has a very short half-life, typically less than 2 minutes . Plasma enkephalin levels significantly increase at 4 and 8 weeks, with blood levels reaching approximately 55 pg/ml compared to baseline values of 8 pg/ml . No adverse effects on blood chemistry have been noted, confirming the safety and lack of toxicity of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on acetaminophen-induced liver lesions in male CBA mice, this compound exhibited strong hepatoprotective effects at a dose of 7.5 mg/kg . This dose corresponds to the protective dose reported for several different animal disease models. The effects of this compound on the liver are mediated via δ and ζ opioid receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps. Proenkephalin A is first reduced by either one of two trypsin-like endopeptidase enzymes, prohormone convertase 1 (PC1) or prohormone convertase 2 (PC2). The resulting intermediates are further reduced by the enzyme carboxypeptidase E (CPE) . This compound is metabolized by a variety of enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), carboxypeptidase A6 (CPA6), and angiotensin-converting enzyme (ACE) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is found mainly in the adrenal medulla and throughout the central nervous system, including the striatum, cerebral cortex, olfactory tubercle, hippocampus, septum, thalamus, and periaqueductal gray . This compound is also present in the periphery, notably in some primary afferent fibers that innervate the pelvic viscera .

Subcellular Localization

The subcellular localization of this compound has been demonstrated in the dense-core granules of Merkel cells in mice . The electron-microscopic immunogold method showed that gold particles were associated with the dense-core granules of the Merkel cells . This localization suggests that this compound plays a role in the function of these cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metenkefalin can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, typically tyrosine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycine) is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 is repeated for each subsequent amino acid (glycine, phenylalanine, and methionine).

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of metenkefalin involves large-scale SPPS, which is automated to increase efficiency and yield. The process is similar to the laboratory synthesis but scaled up to accommodate larger quantities of reagents and solvents. The final product is purified using preparative HPLC and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Metenkefalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metenkefalin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Metenkefalin is similar to other endogenous opioid peptides, such as leucine enkephalin, beta-endorphin, and dynorphin. it is unique in its amino acid sequence and receptor selectivity. While leucine enkephalin has a leucine residue at the fifth position, metenkefalin has a methionine residue. This difference in structure affects their binding affinity and selectivity for opioid receptors .

Similar Compounds

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGBQHOOROIVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974125
Record name N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58569-55-4
Record name 58569-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-phenylpropylidene]methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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